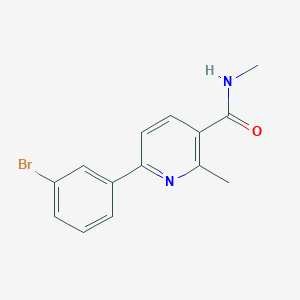
6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide, also known as BRD-7389, is a small molecule inhibitor that has shown promise in various scientific research applications. This compound belongs to the pyridine carboxamide family and has a molecular weight of 324.26 g/mol.
Mechanism of Action
6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide inhibits the activity of bromodomain-containing proteins by binding to the acetyl-lysine recognition pocket of these proteins. This binding prevents the interaction of bromodomain-containing proteins with acetylated histones, which are crucial for the regulation of gene expression. The inhibition of bromodomain-containing proteins leads to the downregulation of several genes that are involved in various cellular processes.
Biochemical and Physiological Effects:
6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells. 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide has been shown to inhibit the replication of several viruses, including HIV and influenza virus.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide in lab experiments is its high specificity for bromodomain-containing proteins. This specificity allows for the modulation of specific cellular processes without affecting other cellular processes. Additionally, 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide has been shown to have a low toxicity profile, making it a suitable candidate for therapeutic applications. However, one of the limitations of using 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide in lab experiments is its limited solubility in aqueous solutions. This limitation may affect the bioavailability of 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide in vivo and may require the use of solubilizing agents.
Future Directions
There are several future directions for the study of 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide. One of the future directions is the optimization of the synthesis method to improve the yield and purity of the compound. Another future direction is the investigation of the potential therapeutic applications of 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide in other diseases, such as neurological disorders and metabolic diseases. Additionally, the development of derivatives of 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide with improved solubility and potency may lead to the development of more effective therapeutic agents.
Synthesis Methods
The synthesis of 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide involves the reaction of 3-bromobenzaldehyde with 2,6-dimethylpyridine-3-carboxylic acid in the presence of a base. The resulting intermediate is then treated with methylamine to yield the final product. The synthesis of 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide has been reported in several scientific papers and has been optimized for high yield and purity.
Scientific Research Applications
6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. This inhibition leads to the modulation of several cellular processes, including cell proliferation, differentiation, and apoptosis. 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide has been shown to have potential therapeutic applications in cancer, inflammation, and viral infections.
properties
IUPAC Name |
6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-9-12(14(18)16-2)6-7-13(17-9)10-4-3-5-11(15)8-10/h3-8H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJCFRHAFYSDKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC(=CC=C2)Br)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

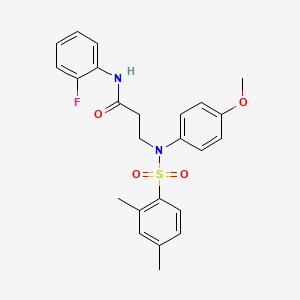
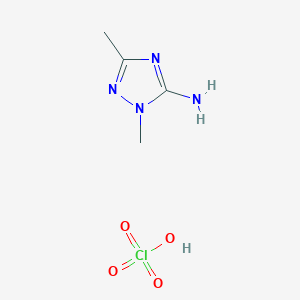
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B7452166.png)
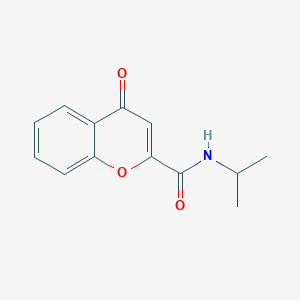
![4-[4-[1-[4-(dimethylamino)phenyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]-N,N-dimethylaniline;dibromide](/img/structure/B7452175.png)


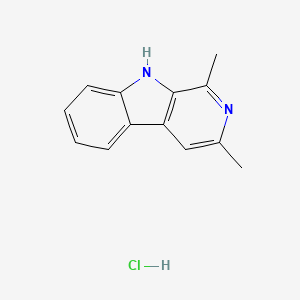
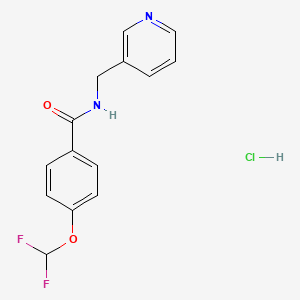
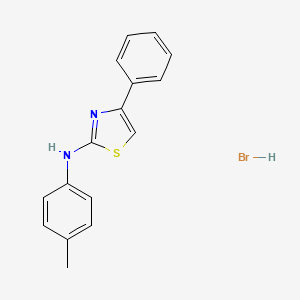
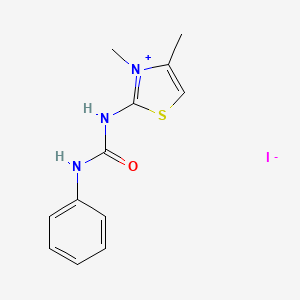

![N-[4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]phenyl]acetamide;hydrochloride](/img/structure/B7452234.png)
